Unveiling the Potency and Selectivity of Cvt-313: An In-Depth Analysis of In Vitro Kinase Assay Results
Unveiling the Potency and Selectivity of Cvt-313: An In-Depth Analysis of In Vitro Kinase Assay Results
For Immediate Release
This technical guide provides a comprehensive overview of the in vitro kinase assay results for Cvt-313, a potent and selective inhibitor of Cyclin-Dependent Kinase 2 (CDK2). Designed for researchers, scientists, and drug development professionals, this document details the quantitative inhibitory activity of Cvt-313, outlines the experimental methodologies used to determine its efficacy, and visualizes the key signaling pathways and experimental workflows.
Executive Summary
Cvt-313 is a purine analog that demonstrates high potency and selectivity for CDK2, a key regulator of the G1/S phase transition in the cell cycle.[1][2][3] In vitro studies have established its mechanism of action as an ATP-competitive inhibitor.[1] By targeting CDK2, Cvt-313 effectively inhibits the hyperphosphorylation of the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1/S boundary and preventing aberrant cell proliferation.[2][3] This targeted activity makes Cvt-313 a promising candidate for further investigation in proliferative diseases.
Quantitative Kinase Inhibition Data
The inhibitory activity of Cvt-313 was assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values clearly demonstrate its selectivity for CDK2.
| Kinase Target | IC50 (µM) | Fold Selectivity vs. CDK2 |
| CDK2/Cyclin A | 0.5 | 1 |
| CDK1/Cyclin B | 4.2 | 8.4 |
| CDK4/Cyclin D1 | 215 | 430 |
| MAPK | >1250 | >2500 |
| PKA | >1250 | >2500 |
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
A radiometric protein kinase assay was utilized to determine the IC50 values of Cvt-313 against CDK2/Cyclin A, CDK1/Cyclin B, and CDK4/Cyclin D1.
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Enzymes: Recombinant human CDK2/Cyclin A, CDK1/Cyclin B, and CDK4/Cyclin D1.
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Substrate: Histone H1 is a commonly used substrate for CDK2 in vitro kinase assays.[4][5]
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Reaction Buffer: 50 mM Tris, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
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ATP: [γ-³²P]ATP was used to enable detection of substrate phosphorylation. The concentration of ATP is typically kept near the Km value for the specific kinase.
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Procedure:
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The kinase, substrate, and varying concentrations of Cvt-313 (solubilized in DMSO) were combined in the reaction buffer.
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The reaction was initiated by the addition of [γ-³²P]ATP.
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The mixture was incubated at 30°C for a defined period (e.g., 10-30 minutes).
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The reaction was stopped by the addition of phosphoric acid.
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The phosphorylated substrate was captured on P81 phosphocellulose paper.
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Unincorporated [γ-³²P]ATP was removed by washing the paper with phosphoric acid.
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The amount of incorporated radioactivity was quantified using a scintillation counter.
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IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
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Visualizing the Mechanism and Workflow
Cvt-313 Mechanism of Action: Inhibition of the CDK2/Rb-E2F Signaling Pathway
The following diagram illustrates the signaling pathway targeted by Cvt-313. In a normal cell cycle, the CDK2/Cyclin E complex phosphorylates the retinoblastoma protein (pRb), causing the release of the E2F transcription factor, which then activates genes required for S-phase entry. Cvt-313 inhibits this phosphorylation step.
Caption: Cvt-313 inhibits the CDK2/Cyclin E complex, preventing pRb phosphorylation and S-phase entry.
Experimental Workflow for In Vitro Kinase Assay
The following diagram outlines the key steps in the in vitro kinase assay used to evaluate the inhibitory activity of Cvt-313.
Caption: Workflow of the in vitro radiometric kinase assay for Cvt-313 IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. CVT-313 - Creative Enzymes [creative-enzymes.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Histone H1 Phosphorylation by Cdk2 Selectively Modulates Mouse Mammary Tumor Virus Transcription through Chromatin Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
